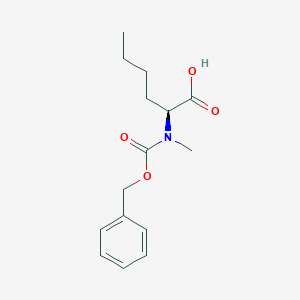

Z-N-ME-L-2-氨基己酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

疏水性和柔性结构元件

6-氨基己酸因其疏水性和柔性结构特性而受到认可。它的意义超出了其作为抗纤溶药物的临床用途,在改性肽的化学合成和尼龙等聚酰胺合成纤维的生产中具有相关性。此外,它还用作各种生物活性结构中的连接子,展示了其在分子结构和工业应用中的多功能性 (Markowska, Markowski, & Jarocka-Karpowicz, 2021)。

凝胶燃烧合成中的替代燃料

该化合物已用作凝胶燃烧合成中尖晶石铁氧体(如 CoFe2O4、ZnFe2O4 和 MgFe2O4)合成的替代燃料。它的利用表明其着火温度低于尿素和柠檬酸等传统燃料,表明其在材料合成中具有应用于磁学和催化的潜力 (Chavarriaga, Lopera, Franco, Bergmann, & Alarcón, 2020)。

纳米颗粒在生物医学应用中的功能化

6-氨基己酸已被应用于纳米颗粒的功能化,例如在创建 ZnO@Gd2O3 纳米系统中用作磁共振成像 (MRI) 中的造影剂。该应用展示了其在增强纳米颗粒生物医学用途中的作用,为改进的诊断成像技术提供了有希望的途径 (Babayevska, Florczak, Woźniak-Budych, Jarek, Nowaczyk, Zalewski, & Jurga, 2017)。

用于生物成像的发光探针

6-氨基己酸在水溶性和表面功能化上转换纳米磷光体 (UCNP) 的合成中的应用突出了其在开发用于荧光生物成像的发光探针中的重要性。这些 UCNP 专为高质量成像应用而设计,代表了生物成像的创新方法,促进了靶向和高效的成像过程 (Cao, Yang, Gao, Zhou, Li, & Li, 2011)。

作用机制

Target of Action

Z-N-ME-L-2-Aminohexanoic acid is a derivative and analogue of the amino acid lysine . Its primary targets are enzymes that bind to the lysine residue, such as proteolytic enzymes like plasmin . Plasmin is the enzyme responsible for fibrinolysis, a process that prevents blood clots from growing and becoming problematic .

Mode of Action

Z-N-ME-L-2-Aminohexanoic acid acts as an effective inhibitor for its target enzymes . It binds reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin . This inhibition prevents the breakdown of fibrin, thus reducing fibrinolysis and promoting clot formation .

Biochemical Pathways

The compound primarily affects the fibrinolytic pathway . By inhibiting plasminogen activators, it reduces the conversion of plasminogen to plasmin, thereby decreasing the breakdown of fibrin clots . This action can have downstream effects on various physiological processes, including hemostasis and wound healing .

Pharmacokinetics

Its analogue, aminocaproic acid, is known to be metabolized in the kidney and has an elimination half-life of approximately 2 hours

Result of Action

The primary result of Z-N-ME-L-2-Aminohexanoic acid’s action is the reduction of fibrinolysis, leading to the stabilization of fibrin clots . This can be beneficial in conditions where excessive bleeding is a concern, such as certain bleeding disorders .

属性

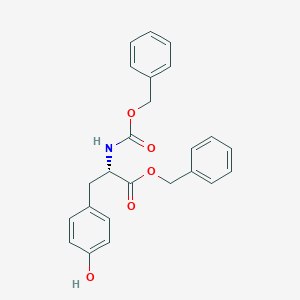

IUPAC Name |

(2S)-2-[methyl(phenylmethoxycarbonyl)amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-3-4-10-13(14(17)18)16(2)15(19)20-11-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3,(H,17,18)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIGUBDEWMLBRB-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-N-ME-L-2-Aminohexanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。